molecular formula C23H26N4O4S B11482530 3-[(phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

3-[(phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11482530
M. Wt: 454.5 g/mol
InChI Key: HBMLYDDKHFLATP-UHFFFAOYSA-N
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Description

3-[(Phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a piperidinylmethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of a suitable precursor, often using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the piperidinylmethyl group: This can be done through nucleophilic substitution reactions, where a piperidine derivative reacts with a benzyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are critical for cellular processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 3-[(Phenylsulfonyl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide
  • 3-[(Phenylsulfonyl)methyl]-N-[4-(pyrrolidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Comparison:

  • Structural Differences: The main differences lie in the substituents attached to the benzyl group. The presence of different nitrogen-containing rings (piperidine, morpholine, pyrrolidine) can influence the compound’s reactivity and biological activity.
  • Uniqueness: The piperidinylmethyl group in 3-[(phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide may confer unique properties, such as enhanced binding affinity to certain biological targets, compared to its analogs.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C23H26N4O4S/c28-22(23-25-21(26-31-23)17-32(29,30)20-7-3-1-4-8-20)24-15-18-9-11-19(12-10-18)16-27-13-5-2-6-14-27/h1,3-4,7-12H,2,5-6,13-17H2,(H,24,28)

InChI Key

HBMLYDDKHFLATP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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